2'-Deoxyguanosine-5'-monophosphoric acid disodium salt
Beschreibung
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of 2'-deoxyguanosine-5'-monophosphoric acid disodium salt encompasses multiple accepted chemical naming conventions that reflect its complex structural composition. The compound is most commonly designated by its full systematic name, which indicates the presence of a modified ribose sugar lacking the hydroxyl group at the 2' position, a guanine nucleobase, and a phosphate group neutralized by two sodium cations. Alternative nomenclature systems recognize this compound through various descriptive names including 2'-deoxyguanosine 5'-phosphate disodium salt, 2'-deoxy-5'-guanylic acid disodium salt, and disodium 5'-deoxyguanosine monophosphate.
The molecular formula determination reveals some variations in the literature depending on the hydration state of the crystalline material. The anhydrous form possesses the molecular formula C₁₀H₁₂N₅Na₂O₇P with a corresponding molecular weight of 391.19 grams per mole. However, crystallographic studies have identified multiple hydrated forms, including tetrahydrate variants with the formula C₁₀H₁₂N₅Na₂O₇P·4H₂O. The compound's Chemical Abstracts Service registry numbers vary depending on the specific hydration state, with 33430-61-4 representing the general disodium salt form and 52558-16-4 corresponding to specific hydrated variants.
| Nomenclature Classification | Chemical Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| IUPAC Systematic | [(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate disodium | C₁₀H₁₂N₅Na₂O₇P | 391.19 | 33430-61-4 |
| Common Chemical | This compound | C₁₀H₁₂N₅Na₂O₇P | 391.19 | 33430-61-4 |
| Tetrahydrate Form | 2'-Deoxyguanosine 5'-monophosphate disodium salt tetrahydrate | C₁₀H₁₂N₅Na₂O₇P·4H₂O | 463.27 | 52558-16-4 |
| Alternative Designation | Disodium 5'-deoxyguanosine monophosphate | C₁₀H₁₂N₅Na₂O₇P | 391.19 | 33430-61-4 |
The structural complexity of this nucleotide derivative necessitates precise stereochemical designation, particularly regarding the configuration of the deoxyribose sugar moiety. The systematic naming convention employs the R,S stereochemical descriptors to define the absolute configuration at carbon-2', carbon-3', and carbon-5' positions, ensuring unambiguous identification of the compound's three-dimensional structure. The presence of two sodium cations serves to neutralize the negative charges associated with the phosphate group, resulting in a zwitterionic species that exhibits enhanced solubility in aqueous media compared to the free acid form.
Eigenschaften
CAS-Nummer |
33430-61-4 |
|---|---|
Molekularformel |
C10H12N5Na2O7P |
Molekulargewicht |
391.19 g/mol |
IUPAC-Name |
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2 |
InChI-Schlüssel |
CTPAMSRBXKGZCJ-UHFFFAOYSA-L |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Verwandte CAS-Nummern |
902-04-5 (Parent) |
Synonyme |
2’-Deoxy-5’-guanylic Acid Sodium Salt; 2’-Deoxy-5’-guanylic Acid Disodium Salt; 2’-Deoxy-guanosine 5’-(Dihydrogen Phosphate) Disodium Salt; 2’-Deoxyguanosine 5’-Phosphate Disodium Salt; 5’-DGMP Disodium Salt; Deoxyguanosine 5’-Monophosphate Disodium |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
One-Pot Enzymatic Systems
A recombinant enzyme system combining N-deoxyribosyltransferase II, deoxycytidine kinase, and acetate kinase facilitates dGMP-Na₂ synthesis. Thymidine serves as the deoxyribose donor, while GTP and acetyl phosphate regenerate phosphate groups. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| pH | 7.5–8.0 |
| Temperature | 37°C |
| Reaction Time | 12–24 hours |
| Yield | 75–85% |
This method avoids harsh conditions but requires stringent enzyme purity (≥95% by SDS-PAGE).
Chemical Synthesis Routes
Chemical phosphorylation of 2'-deoxyguanosine involves protecting group strategies to ensure regioselective 5'-monophosphate formation.
Phosphoramidite Approach
The phosphoramidite method employs 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to introduce the phosphate group. Key steps include:
-
Protection : Tritylation of the 5'-OH group using 4,4'-dimethoxytrityl chloride (DMTr-Cl) in anhydrous pyridine.
-
Phosphorylation : Reaction with phosphoramidite under argon, followed by oxidation with iodine/water.
-
Deprotection : Removal of trityl and cyanoethyl groups via ammonium hydroxide treatment.
| Reagent | Molar Ratio (Relative to Substrate) |
|---|---|
| DMTr-Cl | 1.2 |
| Phosphoramidite | 3.0 |
| Iodine | 0.5 |
This method achieves 60–70% yield but generates stoichiometric waste.
Industrial-Scale Production
Industrial synthesis combines enzymatic and chemical steps for cost efficiency. DNA extracted from salmon milt is hydrolyzed using 5'-phosphodiesterase (≥500 U/mg), followed by anion-exchange chromatography (Dowex 1-X8 resin) to isolate dGMP-Na₂.
Process Optimization
-
Hydrolysis : 10% (w/v) DNA in 0.1 M Tris-HCl (pH 7.5), 12-hour incubation at 50°C.
-
Purification : Gradient elution with 0.1–1.0 M NaCl (pH 4.5) yields >90% purity.
Analytical Validation
HPLC with UV detection (λ = 253 nm) confirms purity (A<sub>250</sub>/A<sub>260</sub> = 1.12–1.18). Stability studies show <5% degradation after 12 months at -20°C in lyophilized form.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Enzymatic (One-Pot) | 85 | 95 | Moderate |
| Phosphoramidite | 70 | 98 | Low |
| Industrial Hydrolysis | 90 | 90 | High |
Enzymatic methods balance yield and scalability, whereas chemical synthesis offers higher purity for research-grade applications .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyguanosine-5’-monophosphoric acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-2’-deoxyguanosine-5’-monophosphate.
Reduction: It can be reduced to form 2’-deoxyguanosine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 8-oxo-2’-deoxyguanosine-5’-monophosphate.
Reduction: 2’-deoxyguanosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Genetic Research
Key Role in DNA Synthesis
- In Vitro DNA Synthesis : 2'-deoxyguanosine-5'-monophosphate disodium salt is essential for synthesizing DNA in vitro, making it a critical component in genetic engineering and molecular biology studies. It serves as a substrate for DNA polymerases during the replication process, enabling researchers to construct DNA sequences for various applications.
| Application | Description |
|---|---|
| Genetic Engineering | Used to create recombinant DNA molecules. |
| Molecular Cloning | Facilitates the cloning of genes into vectors. |
Pharmaceutical Development
Building Block for Nucleotide Analogs
- Antiviral and Anticancer Drugs : This compound is used as a building block for nucleotide analogs that have therapeutic potential in treating viral infections and cancers. By modifying the structure of nucleotides, researchers can develop drugs that inhibit viral replication or cancer cell proliferation.
| Drug Type | Mechanism |
|---|---|
| Antiviral | Inhibits viral polymerases by mimicking natural nucleotides. |
| Anticancer | Interferes with DNA synthesis in rapidly dividing cancer cells. |
Diagnostic Applications
Probes for Nucleic Acid Detection
- Genetic Disorders and Infectious Diseases : The compound is utilized in the production of probes for nucleic acid detection, which aids in diagnosing genetic disorders and infectious diseases. These probes can hybridize with target DNA or RNA sequences, allowing for sensitive detection methods such as PCR (Polymerase Chain Reaction) and other molecular assays.
| Application | Methodology |
|---|---|
| Genetic Testing | PCR amplification of specific genes. |
| Pathogen Detection | Use of fluorescent probes in real-time PCR. |
Biotechnology
Advancements in Gene Therapy and Protein Production
- Recombinant Proteins : 2'-deoxyguanosine-5'-monophosphate disodium salt is crucial in producing recombinant proteins through expression systems such as bacteria or yeast. It plays a role in gene therapy by providing the necessary components for gene delivery systems.
| Application | Description |
|---|---|
| Gene Therapy | Delivery of therapeutic genes to target cells. |
| Protein Engineering | Production of therapeutic proteins for clinical use. |
Research Tools
Assays and Experimental Studies
- Enzyme Activity Studies : The compound is employed in various assays to study enzyme activities and metabolic pathways, providing insights into cellular functions. It helps researchers understand the kinetics of enzymes involved in nucleotide metabolism and DNA repair mechanisms.
| Research Area | Application |
|---|---|
| Enzyme Kinetics | Studying the activity of DNA polymerases and kinases. |
| Metabolic Pathways | Investigating nucleotide metabolism in cells. |
Case Studies
-
Study on Radiation Effects :
- A study investigated the formation of free radicals in single crystals of 2'-deoxyguanosine-5'-monophosphate when exposed to X-ray irradiation. The results highlighted the formation of various radicals that could impact DNA stability and integrity, providing insights into radiation-induced damage at the molecular level .
- Drug Development Research :
- Biotechnology Applications :
Wirkmechanismus
2’-Deoxyguanosine-5’-monophosphoric acid disodium salt acts as a substrate for various enzymes involved in nucleotide metabolism. It is phosphorylated by guanylate kinases to form 2’-deoxyguanosine diphosphate (dGDP), which is further phosphorylated to 2’-deoxyguanosine triphosphate (dGTP). dGTP is then incorporated into DNA during replication and repair processes. The compound’s molecular targets include DNA polymerases and other enzymes involved in nucleotide synthesis and metabolism.
Vergleich Mit ähnlichen Verbindungen
Key Properties:
- Chemical Formula : C₁₀H₁₂N₅Na₂O₇P (anhydrous form)
- Molecular Weight : 391.18 g/mol (anhydrous)
- CAS Number : 33430-61-4 (anhydrous); hydrate forms may vary (e.g., 902-04-5) .
- Purity : ≥98% (HPLC-grade) for research use .
- Applications : DNA synthesis studies, G-quadruplex formation analysis, and nucleoside analog research .
Comparison with Similar Compounds
Structural Comparison
dGMP-Na₂ belongs to the deoxyribonucleotide monophosphate family. Its structural analogs differ in nucleobase composition, phosphate group count, and salt forms:
Key Differences :
- Nucleobase : Determines base-pairing specificity (e.g., guanine pairs with cytosine in DNA) .
- Phosphate Groups: Monophosphates (dNMPs) are DNA building blocks; triphosphates (dNTPs) like dGTP serve as substrates for DNA polymerases .
- Salt Form : Sodium salts enhance solubility (e.g., dGMP-Na₂ is soluble at 50 mg/mL in water) .
Functional and Biochemical Roles
- dGMP-Na₂ : Incorporated into DNA during replication and repair. Used to study G-quadruplex structures due to guanine's propensity for Hoogsteen bonding .
- dAMP: Involved in adenosine receptor signaling and DNA synthesis; used to investigate DNA damage mechanisms .
- dUMP : Precursor for thymidylate synthesis, critical in folate metabolism and cancer therapy (e.g., 5-fluorouracil targets dUMP conversion) .
- dGTP : Direct energy source for DNA elongation by polymerases; utilized in PCR and sequencing .
Biologische Aktivität
2'-Deoxyguanosine-5'-monophosphoric acid disodium salt (dGMP) is a nucleotide that plays a crucial role in various biological processes, particularly in nucleic acid metabolism and cellular signaling. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and research findings.
- Chemical Formula : C₁₀H₁₂N₅Na₂O₇P·xH₂O
- Molecular Weight : 391.18 g/mol (anhydrous)
- Melting Point : >245 °C (decomposes)
Biological Roles
dGMP is involved in several key biological functions:
- Nucleotide Synthesis : Acts as a building block for DNA synthesis.
- Cell Signaling : Functions as a signaling molecule influencing various cellular pathways.
- Enzyme Regulation : Serves as a substrate for kinases and phosphatases, affecting enzyme activity.
- DNA Synthesis : dGMP is incorporated into DNA during replication, contributing to genetic stability and integrity.
- Signal Transduction : It participates in signaling pathways by modulating the activity of guanylate cyclase, leading to the production of cyclic GMP (cGMP), a secondary messenger involved in various physiological responses.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Properties
A study demonstrated that dGMP exhibits antiviral properties against several viruses by inhibiting their replication mechanisms. The compound was shown to disrupt the viral RNA synthesis process, making it a potential candidate for therapeutic applications in viral infections .
Case Study 2: Neuroprotection
Research indicated that dGMP has neuroprotective effects in models of oxidative stress. It was found to enhance neuronal survival and reduce apoptosis in primary neuron cultures exposed to oxidative agents . This suggests its potential utility in treating neurodegenerative conditions.
Pharmacokinetics
- Absorption : Rapidly absorbed when administered intravenously.
- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized by dephosphorylation to deoxyguanosine.
- Excretion : Excreted mainly through urine as metabolites.
Q & A
Q. How can researchers ensure the purity and stability of 2'-deoxyguanosine-5'-monophosphate disodium salt (dGMP) during experimental workflows?
Methodological Answer:
- Purity Assessment: Use HPLC with UV detection (λ = 260 nm) to verify purity (>98%) and detect contaminants like residual salts or nucleobase derivatives. Monitor the A250/A260 (1.12–1.18) and A280/A260 (0.65–0.69) ratios to confirm nucleotide integrity .
- Stability Protocols: Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis. For aqueous solutions, prepare fresh aliquots and avoid repeated freeze-thaw cycles. Validate stability via pH monitoring (neutral conditions preferred) and periodic HPLC reanalysis .
Q. What are the best practices for solubilizing dGMP in aqueous buffers for in vitro assays?
Methodological Answer:
- Solubility Optimization: Dissolve dGMP in ultrapure water (≥5 mg/mL) with gentle vortexing. For higher concentrations, use phosphate-buffered saline (PBS) or Tris-HCl (pH 7.0–7.5). Avoid organic solvents unless explicitly required for specialized assays (e.g., lipid interactions) .
- Aggregation Prevention: Filter solutions through 0.22 μm membranes to remove particulate matter. Centrifuge at 10,000 × g for 5 minutes if precipitation occurs during storage .
Q. How can dGMP be incorporated into DNA synthesis or repair studies?
Methodological Answer:
- Template Design: Use dGMP as a substrate in primer extension assays with DNA polymerases (e.g., Taq or Klenow fragment). Monitor incorporation via radioactive labeling (³²P-ATP) or fluorescent dideoxy terminator sequencing .
- Damage Repair Models: Introduce dGMP into oligonucleotides containing site-specific lesions (e.g., oxidative damage) to study repair kinetics by enzymes like OGG1 or Fpg. Quantify repair efficiency using gel electrophoresis or mass spectrometry .
Advanced Research Questions
Q. How does dGMP participate in G-quadruplex (G4) formation, and how can researchers optimize experimental conditions for structural studies?
Methodological Answer:
- G4 Assembly: Prepare dGMP in potassium-rich buffers (e.g., 100 mM KCl, pH 7.0) to stabilize Hoogsteen hydrogen bonding. Use circular dichroism (CD) spectroscopy to confirm G4 topology (e.g., parallel vs. antiparallel) by monitoring peaks at 260 nm (parallel) and 295 nm (antiparallel) .
- Controlled Nucleation: Adjust dGMP concentration (0.1–1 mM) and annealing protocols (95°C to 4°C over 24 hours) to favor monodisperse G4 structures. Validate via atomic force microscopy (AFM) or small-angle X-ray scattering (SAXS) .
Q. What strategies are effective for studying dGMP coordination with transition metals in catalytic or structural contexts?
Methodological Answer:
- Synthesis of Metal Complexes: Combine dGMP with metal nitrates (e.g., Mn²⁺, Co²⁺, Zn²⁺) in a 1:1 molar ratio in water-ethanol mixtures. Adjust pH to 5–6 with HNO3 to prevent precipitation. Characterize complexes via X-ray crystallography or FTIR to identify phosphate-metal binding modes .
- Catalytic Activity Assays: Test metal-dGMP complexes in hydrolysis or redox reactions (e.g., phosphodiester cleavage). Use kinetic assays with chromogenic substrates (e.g., p-nitrophenyl phosphate) to quantify activity .
Q. How can researchers resolve contradictions in enzymatic activity data involving dGMP and related nucleotides?
Methodological Answer:
- Interference Control: Pre-treat enzyme preparations (e.g., phosphatases) with apyrase to degrade contaminating ATP/ADP, which may compete with dGMP in kinase or phosphorylase assays .
- Buffer Compatibility: Compare activity across buffers (e.g., Tris vs. HEPES) to identify ionic strength or chelator effects. For example, Mg²⁺ in Tris buffers may enhance phosphatase activity toward dGMP .
Q. What advanced techniques are suitable for probing dGMP’s role in nucleic acid-protein interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize dGMP-modified DNA on a sensor chip to quantify binding kinetics with proteins (e.g., transcription factors or repair enzymes). Use reference flow cells for nonspecific binding subtraction .
- Isothermal Titration Calorimetry (ITC): Measure enthalpy changes during dGMP-protein interactions to determine binding stoichiometry and affinity. Optimize protein purity (>95%) to avoid artifacts .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in dGMP samples?
Methodological Answer:
- Quality Control (QC): Require vendors to provide certificates of analysis (CoA) with HPLC traces, mass spectrometry (MS) data, and ICP-MS for heavy metals (<10 ppm). Cross-validate in-house via NMR (¹H/³¹P) for structural confirmation .
- Internal Standards: Include a reference dGMP batch in all experiments to normalize activity measurements (e.g., enzyme kinetics or binding assays) .
Q. What statistical approaches are recommended for analyzing dGMP-dependent experimental outcomes?
Methodological Answer:
- Dose-Response Modeling: Fit data (e.g., G4 stability or enzyme inhibition) to sigmoidal curves using nonlinear regression (GraphPad Prism). Report EC50/IC50 values with 95% confidence intervals .
- Replicate Design: Perform triplicate technical replicates and ≥3 biological replicates. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Tables for Key Parameters
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